molecular formula C9H12N2O B1311382 3-(1H-imidazol-1-yl)cyclohexanone CAS No. 505062-29-3

3-(1H-imidazol-1-yl)cyclohexanone

Cat. No.: B1311382
CAS No.: 505062-29-3
M. Wt: 164.2 g/mol
InChI Key: DCFJJTOEINUMBH-UHFFFAOYSA-N
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Description

3-(1H-imidazol-1-yl)cyclohexanone is a heterocyclic organic compound with the chemical formula C9H12N2O. Its structure is characterized by a cyclohexanone (B45756) ring substituted at the third position with a 1H-imidazol-1-yl group. The fusion of these two distinct chemical entities, the imidazole (B134444) and the cyclohexanone, gives rise to a molecule with a unique profile of reactivity and potential biological activity, making it a subject of investigation in various fields of chemical science.

The strategic combination of imidazole and cyclohexanone moieties within a single molecular framework is of considerable interest in the realms of organic synthesis and medicinal chemistry. Imidazole and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their presence in a wide array of biologically active compounds, including natural products like the amino acid histidine and numerous synthetic drugs. nih.govnih.gov The imidazole ring, being an aromatic heterocycle with two nitrogen atoms, can participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, which are crucial for molecular recognition at biological targets. mdpi.com Imidazole-based compounds have demonstrated a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. hmdb.cabeilstein-journals.org

On the other hand, the cyclohexanone ring serves as a versatile six-carbon cyclic ketone. chemicalbook.com It is a common building block in organic synthesis and its conformational flexibility can be exploited to orient substituents in specific spatial arrangements. The ketone functional group is a key site for a variety of chemical transformations, allowing for further functionalization and the construction of more complex molecules. The cyclohexane-1,3-dione skeleton, a related structure, is a characteristic molecular fragment in a class of natural and synthetic herbicides and drugs. cabidigitallibrary.org The hybridization of the imidazole scaffold with the cyclohexanone unit can, therefore, lead to novel compounds with potentially enhanced or unique biological activities, making them attractive targets for drug discovery programs. For instance, many antifungal agents incorporate triazole and imidazole structures.

The chemistry of both cyclohexanone and imidazole has a rich historical background. Cyclohexanone was first discovered in 1888 by Edmund Drechsel. chemicalbook.com Industrially, its production has evolved, with major processes including the oxidation of cyclohexane (B81311) and the hydrogenation of phenol (B47542). chegg.com These large-scale production methods are primarily driven by the demand for cyclohexanone as a key intermediate in the synthesis of nylons. beilstein-journals.org

The history of imidazole synthesis dates back to 1858 when it was first prepared by Heinrich Debus from glyoxal (B1671930) and formaldehyde (B43269) in ammonia (B1221849), initially naming it "glyoxaline". nih.govnih.gov Since then, a multitude of synthetic methods for creating substituted imidazoles have been developed, reflecting the immense importance of this heterocyclic system in chemistry and biology. The nomenclature "imidazole" was introduced by Arthur Rudolf Hantzsch in 1887. nih.gov

The synthesis of this compound itself is a direct consequence of the evolution of these two fields, specifically through the application of the Michael addition reaction. This reaction, a cornerstone of organic synthesis, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. The conjugate addition of amines and thiols to α,β-unsaturated ketones under neutral micellar conditions has been shown to be an efficient method for preparing the corresponding Michael adducts in high yields.

Current research on this compound primarily focuses on its synthesis and its potential as a precursor for more complex molecules with valuable biological properties. A key objective in the synthesis of this compound is the development of efficient and environmentally friendly catalytic methods. For instance, the Michael addition of imidazole to 2-cyclohexen-1-one (B156087) can be catalyzed by bismuth nitrate (B79036), offering a versatile and high-yielding route to the target compound.

A significant area of investigation for imidazole-cyclohexanone hybrids is their potential as antimicrobial agents. Given that imidazole derivatives are known to be effective against various fungal pathogens, a primary research objective is to evaluate the antifungal activity of this compound and its derivatives. hmdb.ca Studies on related structures suggest that these compounds may exert their antifungal effects by inhibiting key enzymes in fungal cell wall or membrane biosynthesis.

Furthermore, the stereochemistry of this compound, which possesses a chiral center at the C3 position of the cyclohexanone ring, presents another avenue of research. The synthesis of enantiomerically pure forms of this compound and the investigation of the biological activities of the individual enantiomers are important objectives, as it is common for the biological activity of chiral molecules to reside in only one of the enantiomers.

Properties of this compound

PropertyValue
CAS Number 505062-29-3
Molecular Formula C9H12N2O
Molecular Weight 164.207 g/mol
Purity 95%
MDL Number MFCD18830351

This data is based on commercially available information for research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-imidazol-1-ylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-9-3-1-2-8(6-9)11-5-4-10-7-11/h4-5,7-8H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFJJTOEINUMBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 1h Imidazol 1 Yl Cyclohexanone and Analogues

Foundational Synthetic Routes to 3-(1H-imidazol-1-yl)cyclohexanone

The direct construction of this compound relies on several key synthetic approaches. These foundational routes are pivotal for accessing the core structure, upon which further chemical modifications can be performed.

Imidazole (B134444) N-Substitution Strategies on Cyclohexanone (B45756) Derivatives

A primary and straightforward method for synthesizing this compound involves the nucleophilic substitution of a suitable leaving group on a cyclohexanone derivative by imidazole. This approach leverages the nucleophilicity of the imidazole nitrogen to form the key C-N bond.

A common strategy employs a cyclohexanone ring bearing a leaving group at the 3-position, such as a halide or a sulfonate ester. The reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity. The choice of solvent and reaction conditions is crucial to optimize the yield and minimize side reactions. For instance, reacting imidazole with a 3-halocyclohexanone derivative in a polar aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate can afford the desired product. nih.gov

ReactantsReagentsSolventConditionsProduct
Imidazole, 3-HalocyclohexanoneBase (e.g., K2CO3)Polar Aprotic (e.g., DMF)HeatingThis compound

Approaches Involving Cyclohexanone Ring Formation with Pre-functionalized Imidazole Moieties

An alternative synthetic paradigm involves the construction of the cyclohexanone ring onto an already functionalized imidazole precursor. This method is particularly useful when the desired imidazole substitution pattern is complex or not readily accessible through direct N-substitution.

One such approach is the Michael-Claisen condensation. A pre-functionalized imidazole containing an active methylene (B1212753) group can react with an α,β-unsaturated ester in the presence of a strong base. This sequence of reactions first involves a Michael addition to form a δ-keto ester, which then undergoes an intramolecular Claisen condensation to form the cyclohexane-1,3-dione ring system. Subsequent modification of the dione (B5365651) can lead to the desired cyclohexanone. A general protocol for the synthesis of substituted cyclohexane-1,3-diones has been developed using acetone (B3395972) and α,β-unsaturated esters with a strong base like sodium hydride in toluene. google.com

Another method involves the one-pot synthesis of cyclohexanone oxime from nitrobenzene (B124822) using a bifunctional catalyst, which could potentially be adapted by starting with an imidazole-substituted nitroarene. rsc.org

Multicomponent Reaction Protocols for Imidazole-Cyclohexanone Systems

Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecules like imidazole-cyclohexanone derivatives by combining three or more reactants in a single synthetic operation. bohrium.com These reactions are highly valued in drug discovery and organic synthesis for their ability to rapidly generate molecular diversity. nih.govrsc.org

While a direct MCR for this compound is not prominently described, the principles of MCRs can be applied. For example, a Mannich-type reaction involving cyclohexanone, an aldehyde, and an amine can be envisioned. nih.gov If an imidazole-containing amine is used, this could potentially lead to the desired scaffold. The Mannich reaction typically proceeds under acidic or basic conditions to produce aminomethyl derivatives. nih.gov

The Ugi four-component reaction (U-4CR) is another powerful MCR that combines a ketone, an amine, a carboxylic acid, and an isocyanide. nih.gov By carefully selecting the starting materials, it might be possible to construct a molecule containing both the imidazole and cyclohexanone moieties.

Synthesis of Chemically Related Imidazole-Cyclohexanone Analogues and Scaffolds

The core this compound structure can be further modified to create a diverse library of analogues. These modifications can be introduced on either the cyclohexanone ring or the imidazole heterocycle, allowing for the fine-tuning of the molecule's properties.

Derivatization of the Cyclohexanone Ring (e.g., Alkylation, Halogenation, Functional Group Interconversion)

The cyclohexanone ring of this compound is amenable to a wide range of chemical transformations.

Alkylation: The α-carbons of the cyclohexanone can be alkylated using a suitable base to form an enolate, followed by reaction with an alkyl halide. This allows for the introduction of various alkyl groups at the 2- and 4-positions.

Halogenation: Halogenation at the α-position can be achieved using various halogenating agents. For example, N-bromosuccinimide (NBS) can be used for bromination. nih.gov

Functional Group Interconversion: The ketone functionality can be converted into other functional groups. For instance, reduction with a hydride reagent like sodium borohydride (B1222165) would yield the corresponding cyclohexanol (B46403) derivative. The ketone can also serve as a handle for the introduction of other groups via reactions such as the Wittig reaction to form alkenes. The use of cyclohexane-1,3-dione as a derivatizing agent for aldehydes highlights the reactivity of the cyclohexanone moiety. nih.gov

A reaction of 3-(1H-imidazol-1-yl)propan-1-amine and paraformaldehyde with N-substituted piperidones under acidic conditions has been shown to lead to bispidinones, which are derivatives containing a modified cyclohexanone-like ring system. mdpi.com

Modifications and Substitutions on the Imidazole Heterocycle

The imidazole ring can also be functionalized at its various positions, offering another avenue for creating analogues. nih.gov

N-Substitution: While the N-1 position is occupied by the cyclohexanone moiety, the N-3 nitrogen can be alkylated or acylated, particularly if the starting imidazole is already substituted at other positions. youtube.com

C-Substitution: Electrophilic substitution reactions, such as nitration or halogenation, typically occur at the C-4 or C-5 positions of the imidazole ring. nih.gov The synthesis of substituted imidazoles can be achieved through various methods, including the Debus-Radziszewski synthesis, which is a multi-component reaction of a 1,2-dicarbonyl, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.org This allows for the preparation of imidazoles with various substituents at the 2, 4, and 5 positions.

Strategies for Stereoselective Synthesis of Chiral Analogues

The development of chiral analogues of this compound is crucial for applications where specific stereoisomers exhibit desired biological activity. A key strategy in this area is the use of enzymatic catalysis to achieve high enantioselectivity.

One prominent example involves the synthesis of trans-2-(1H-imidazol-1-yl)cyclohexanol, a close analogue. In this process, a racemic mixture of (±)-trans-2-(1H-imidazol-1-yl)cyclohexanol undergoes enantioselective acylation. researchgate.net This reaction utilizes enzymes, which are highly specific natural catalysts, to selectively modify one enantiomer over the other. The enzymes Novozym® 435 and PSL-CI have been successfully employed as catalysts for the acylation reaction with vinyl acetate, yielding the desired chiral alcohol with high purity. researchgate.net This biocatalytic approach highlights a powerful method for accessing stereochemically defined building blocks that can be further converted to chiral cyclohexanone derivatives.

Advancements in Green Chemistry for Imidazole-Cyclohexanone Synthesis

Recent research has emphasized the integration of green chemistry principles into the synthesis of imidazole-cyclohexanone derivatives to reduce environmental impact. These advancements focus on developing benign catalysts, optimizing solvent use, and improving reaction conditions.

A notable green method for synthesizing the parent compound, this compound, involves the Michael addition of imidazole to 2-cyclohexen-1-one (B156087). molaid.com This reaction can be effectively catalyzed by micellar solutions of sodium dodecyl sulfate (B86663) in water under neutral conditions, achieving a high yield of 80% after 10 hours. molaid.com This approach avoids the use of hazardous organic solvents and harsh reagents.

Furthermore, solvent-free synthetic methods, such as microwave-assisted synthesis and grinding techniques, have shown significant advantages over traditional methods. cuestionesdefisioterapia.comorientjchem.org These techniques often lead to dramatically reduced reaction times, simpler product work-up, and higher yields, all while eliminating the need for solvents. cuestionesdefisioterapia.com

Catalyst Development for Environmentally Benign Transformations

The development of efficient and recyclable catalysts is a cornerstone of green synthesis. For imidazole derivatives, several innovative catalytic systems have been reported.

Bismuth nitrate (B79036) has been identified as a versatile, environmentally friendly, and moisture-tolerant catalyst for Michael reactions at room temperature, which is the key step in forming the imidazole-cyclohexanone scaffold. molaid.com For the synthesis of more complex, substituted imidazoles, a reusable nanocatalyst, Cu@imine/Fe3O4 magnetic nanoparticles (MNPs), has been developed. rsc.org This catalyst facilitates the rapid and green synthesis of tetrasubstituted imidazole derivatives under solvent-free conditions, and it can be easily recovered and reused for multiple reaction cycles without a significant loss of activity. rsc.org

Ionic liquids, such as [Et3NH][HSO4], have also been employed as recyclable catalysts for the one-pot, three-component synthesis of 2,4,5-triaryl-1H-imidazoles under solvent-free conditions, offering high yields and a cleaner reaction profile. researchgate.net

Table 1: Environmentally Benign Catalysts for Imidazole Synthesis

CatalystReaction TypeKey AdvantagesSource(s)
Sodium Dodecyl Sulfate (micellar)Michael AdditionUses water as solvent, neutral conditions molaid.com
Bismuth NitrateMichael AdditionVersatile, moisture-tolerant, room temperature molaid.com
Cu@imine/Fe3O4 MNPsMulticomponent SynthesisRecyclable, solvent-free, rapid rsc.org
[Et3NH][HSO4] (Ionic Liquid)Three-Component CondensationRecyclable, solvent-free, high yield researchgate.net

Solvent Selection and Reaction Condition Optimization

Optimizing solvent choice and reaction parameters is critical for developing sustainable synthetic protocols. The ideal green solvent is non-toxic, readily available, and has a minimal environmental impact.

Water has been identified as an optimal solvent for certain imidazole syntheses, particularly for nucleophilic substitution reactions on nitroimidazoles, where it facilitates the formation of key enolized intermediates. nih.gov The use of water avoids the environmental and health hazards associated with many organic solvents.

For many imidazole syntheses, the most environmentally friendly approach is to eliminate the solvent altogether. researchgate.net Solvent-free reactions, often aided by microwave irradiation or grinding, reduce waste, cost, and operational complexity. cuestionesdefisioterapia.comresearchgate.net The optimization of microwave-assisted synthesis has been systematically studied using factorial design to determine the ideal power and reaction time, leading to high yields in significantly shorter times compared to conventional heating. orientjchem.org For instance, optimizing the synthesis of certain imidazoles revealed ideal conditions to be 720-watt power for approximately 5.7 minutes. orientjchem.org Such optimization not only improves efficiency but also aligns with the principles of green chemistry by minimizing energy consumption.

Advanced Chemical Reactivity and Transformation Studies of 3 1h Imidazol 1 Yl Cyclohexanone

Reactivity of the Cyclohexanone (B45756) Carbonyl Group

The carbonyl group of the cyclohexanone ring is a key site for a variety of chemical transformations, including nucleophilic additions, condensations, and rearrangements. These reactions allow for the introduction of new functional groups and the construction of more complex molecular architectures.

Nucleophilic Addition and Condensation Reactions

The electrophilic carbon atom of the carbonyl group in 3-(1H-imidazol-1-yl)cyclohexanone is susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to the construction of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Addition: Grignard reagents and organolithium compounds are expected to react with the ketone to form tertiary alcohols. For instance, the reaction with phenylmagnesium bromide (PhMgBr) would likely yield 1-phenyl-3-(1H-imidazol-1-yl)cyclohexan-1-ol. pearson.com The reaction proceeds via nucleophilic attack of the phenyl group on the carbonyl carbon, followed by protonation of the resulting alkoxide during workup. However, steric hindrance from bulky nucleophiles might lead to side reactions such as enolization. chegg.com

Condensation Reactions: The presence of α-hydrogens allows this compound to participate in various condensation reactions.

Aldol Condensation: Under basic or acidic conditions, the ketone can undergo self-condensation or react with other carbonyl compounds. pearson.comyoutube.comvaia.comrsc.orgshaalaa.com In a self-condensation reaction, an enolate of one molecule would attack the carbonyl group of another, leading to a β-hydroxy ketone, which can subsequently dehydrate to form an α,β-unsaturated ketone.

Knoevenagel Condensation: This reaction involves the condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, typically catalyzed by a weak base like piperidine (B6355638) or an ionic liquid. wikipedia.orgnih.govaston.ac.ukacs.orgbiomedres.us The reaction with malononitrile would yield 2-(3-(1H-imidazol-1-yl)cyclohexylidene)malononitrile.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These reactions are powerful methods for converting ketones into alkenes. The Wittig reaction utilizes a phosphonium (B103445) ylide, while the HWE reaction employs a phosphonate (B1237965) carbanion. pearson.comwikipedia.orgwikipedia.orgchemistwizards.comwikipedia.orgsigmaaldrich.comcore.ac.ukmdpi.comnih.gov For example, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would be expected to produce 3-(1H-imidazol-1-yl)-1-methylenecyclohexane. The HWE reaction often provides better control over the stereochemistry of the resulting alkene.

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

Reaction Type Reagent(s) Expected Product
Grignard Addition Phenylmagnesium bromide, then H₃O⁺ 1-Phenyl-3-(1H-imidazol-1-yl)cyclohexan-1-ol
Aldol Condensation NaOH, H₂O, heat 2-(3-(1H-Imidazol-1-yl)cyclohex-1-en-1-yl)-3-(1H-imidazol-1-yl)cyclohexan-1-one
Knoevenagel Condensation Malononitrile, piperidine 2-(3-(1H-Imidazol-1-yl)cyclohexylidene)malononitrile
Wittig Reaction Methylenetriphenylphosphorane 3-(1H-Imidazol-1-yl)-1-methylenecyclohexane

Enolization and Alpha-Functionalization Pathways

The presence of acidic protons on the carbons adjacent (alpha) to the carbonyl group allows for the formation of enolates, which are key intermediates in various functionalization reactions.

Enolization: In the presence of an acid or base, this compound can form an enol or enolate. The regioselectivity of enolate formation can be influenced by the reaction conditions. Kinetic control (strong, bulky base at low temperature) would favor the formation of the less substituted enolate, while thermodynamic control (weaker base at higher temperature) would favor the more stable, more substituted enolate. beilstein-journals.org

Alpha-Halogenation: The α-hydrogens can be replaced by halogens (Cl, Br, I) under acidic or basic conditions. libretexts.orgmasterorganicchemistry.comlibretexts.org Acid-catalyzed halogenation proceeds through an enol intermediate and typically results in monohalogenation. youtube.comauctoresonline.org In contrast, base-promoted halogenation occurs via an enolate and can be difficult to control, often leading to polyhalogenation. mnstate.edu The resulting α-haloketones are versatile intermediates for further reactions. google.com

Alpha-Alkylation: The enolate of this compound can be alkylated with alkyl halides. The regioselectivity of this reaction is dependent on the method of enolate generation. nih.govbeilstein-journals.org The introduction of an alkyl group at the α-position can create a new stereocenter, and the stereochemical outcome is influenced by the reaction conditions and the structure of the substrate. beilstein-journals.org

Table 2: Alpha-Functionalization Reactions

Reaction Type Reagent(s) Expected Product
α-Bromination (acidic) Br₂, Acetic Acid 2-Bromo-3-(1H-imidazol-1-yl)cyclohexanone
α-Alkylation (kinetic) 1. LDA, THF, -78 °C; 2. CH₃I 2-Methyl-3-(1H-imidazol-1-yl)cyclohexanone

Cycloaddition and Rearrangement Reactions Involving the Cyclohexanone Ring

The cyclohexanone ring system can participate in various cycloaddition and rearrangement reactions, leading to significant structural transformations.

Cycloaddition Reactions: While the ketone itself is not a typical diene or dienophile for the Diels-Alder reaction, its derivatives can be. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comrug.nl For instance, an enamine or enol ether derivative of this compound could potentially act as a diene in a [4+2] cycloaddition with a suitable dienophile.

Rearrangement Reactions:

Baeyer-Villiger Oxidation: This reaction involves the oxidation of the ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form a lactone (a cyclic ester). wikipedia.orgsigmaaldrich.commdpi.comnih.govadichemistry.com The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. In the case of this compound, two possible lactone products could be formed.

Favorskii Rearrangement: An α-halo derivative of this compound would be expected to undergo a Favorskii rearrangement upon treatment with a base. chemistwizards.comwikipedia.orgrsc.org This reaction typically involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the base, leading to a ring-contracted product. For example, 2-chloro-3-(1H-imidazol-1-yl)cyclohexanone treated with sodium methoxide (B1231860) would be expected to yield methyl 2-(1H-imidazol-1-yl)cyclopentane-1-carboxylate. nrochemistry.comwikipedia.org

Table 3: Cycloaddition and Rearrangement Reactions

Reaction Type Reagent(s) Expected Product
Baeyer-Villiger Oxidation m-CPBA 4-(1H-Imidazol-1-yl)oxepan-2-one or 3-(1H-Imidazol-1-yl)oxepan-2-one
Favorskii Rearrangement 1. Cl₂, H⁺; 2. NaOCH₃ Methyl 2-(1H-imidazol-1-yl)cyclopentane-1-carboxylate

Reactivity of the Imidazole (B134444) Nitrogen Atom

The imidazole ring contains two nitrogen atoms, with the N-3 position being nucleophilic and readily participating in reactions such as alkylation and acylation.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The lone pair of electrons on the N-3 nitrogen of the imidazole ring can attack an electrophilic carbon, leading to the formation of a new C-N bond. beilstein-journals.orgresearchgate.net This reaction is typically carried out using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents. orientjchem.org The product of this reaction is a 1,3-disubstituted imidazolium (B1220033) salt.

N-Acylation: Similarly, the imidazole nitrogen can be acylated using acyl halides or anhydrides. This reaction introduces an acyl group onto the N-3 nitrogen, forming an N-acylimidazolium salt. These compounds are often highly reactive and can serve as acyl transfer agents.

Table 4: N-Alkylation and N-Acylation Reactions

Reaction Type Reagent Expected Product
N-Alkylation Methyl Iodide 1-Methyl-3-(3-oxocyclohexyl)-1H-imidazol-3-ium iodide
N-Acylation Acetyl Chloride 1-Acetyl-3-(3-oxocyclohexyl)-1H-imidazol-3-ium chloride

Quaternization and Ionic Liquid Formation

The quaternization of the imidazole nitrogen is a key step in the formation of ionic liquids. Ionic liquids are salts with low melting points that are of great interest as environmentally benign solvents and catalysts.

A study has reported the synthesis of chiral ionic liquids starting from this compound. researchgate.net The process involved the reduction of the ketone to the corresponding alcohol, followed by quaternization of the imidazole nitrogen with an alkyl halide. Subsequent anion exchange allows for the preparation of a variety of ionic liquids with different properties. rsc.org The synthesis typically involves heating the N-substituted imidazole with an alkyl halide, sometimes under microwave irradiation to accelerate the reaction. auctoresonline.orggoogle.comrsc.org The resulting imidazolium salts are the basis for the ionic liquids. core.ac.ukorganic-chemistry.orgrsc.org

Table 5: Ionic Liquid Formation

Step Reagent(s) Intermediate/Product
1. Reduction NaBH₄ 3-(1H-Imidazol-1-yl)cyclohexan-1-ol
2. Quaternization Butyl Bromide 1-Butyl-3-(3-hydroxycyclohexyl)-1H-imidazol-3-ium bromide
3. Anion Exchange LiN(Tf)₂ 1-Butyl-3-(3-hydroxycyclohexyl)-1H-imidazol-3-ium bis(trifluoromethylsulfonyl)imide

Reactivity of the Imidazole C-H Bonds

The imidazole ring possesses three C-H bonds at the C2, C4, and C5 positions. The reactivity of these bonds is distinct, with the C2-H bond being the most acidic and thus susceptible to deprotonation, while the C5 position is the most nucleophilic and prone to electrophilic attack. nih.gov The N-1 cyclohexanone substituent exerts significant electronic and steric influence on the reactivity of these positions.

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for elaborating heterocyclic cores. For imidazoles, transition-metal catalysis, particularly with palladium and nickel, has enabled the direct coupling of C-H bonds with various partners.

Research on N-substituted imidazoles has established robust protocols for C-H arylation and alkenylation. Nickel-catalyzed systems, for instance, have proven effective for coupling imidazoles with phenol (B47542) and enol derivatives. nih.govrsc.orgresearchgate.net A key innovation in this area is the use of a tertiary alcohol, such as t-amyl alcohol, as the solvent, which facilitates the reaction, likely by accelerating the C-H nickelation step. nih.govrsc.orgelsevierpure.com These reactions typically show high regioselectivity for the C2 position, which is the most acidic site on the imidazole ring. nih.gov

Palladium-catalyzed direct arylations, on the other hand, often exhibit selectivity for the C5 position, which is the most electron-rich carbon. nih.govnih.govpreprints.org The choice of solvent can surprisingly influence the regioselectivity; polar aprotic solvents like DMF tend to favor C5 monoarylation, whereas less polar aromatic solvents such as xylene can promote C2,5-diarylation. nih.gov For this compound, the N-1 substituent would sterically hinder the C2 position to some extent, but electronic effects favoring C2 metalation would still be significant.

Below is a representative table of catalytic conditions developed for the C-H arylation of N-alkylimidazoles, which could be adapted for this compound.

Catalyst SystemCoupling PartnerSolventBasePosition SelectivityReference
Ni(OTf)₂ / dcypePhenol derivativest-amyl alcoholK₃PO₄C2-Arylation nih.gov
Ni(OTf)₂ / dcyptEnol derivativest-amyl alcoholK₃PO₄C2-Alkenylation elsevierpure.com
Pd(OAc)₂Aryl BromidesAnisole / PhCOOHK₂CO₃C5-Arylation nih.gov
Pd(OAc)₂Aryl BromidesDMF or DMAK₂CO₃C5-Arylation preprints.org

The imidazole ring is more reactive towards electrophilic attack than benzene (B151609) and other five-membered heterocycles like pyrazole. globalresearchonline.netuobabylon.edu.iq The substitution pattern is heavily influenced by the reaction conditions and the nature of the N-1 substituent. In its neutral form, electrophilic attack on imidazole preferentially occurs at the C5 and C4 positions, as these pathways lead to more stable resonance intermediates compared to attack at C2. globalresearchonline.netuobabylon.edu.iq The C5 position is generally the most favored site due to its higher electron density. nih.gov

For this compound, the N-1 substituent deactivates the ring towards electrophilic attack compared to an N-H imidazole, but it also directs incoming electrophiles. The N-1-cyclohexanone group, being an alkyl-type substituent, directs electrophilic attack primarily to the C5 position. nih.gov Common electrophilic substitution reactions include:

Nitration: Typically carried out with a mixture of nitric acid and sulfuric acid, nitration is expected to yield the 5-nitro derivative. uobabylon.edu.iq

Halogenation: Bromination or iodination would also be expected to occur selectively at the C5 position, and potentially at C4 and C2 under more forcing conditions to give polyhalogenated products. uobabylon.edu.iq

Sulfonation: Reaction with oleum (B3057394) would likely lead to the formation of imidazole-5-sulfonic acid. uobabylon.edu.iq

The directing effect of the N-1 substituent is a combination of steric hindrance at C2 and electronic stabilization of the intermediate sigma complex for C5 attack. organicchemistrytutor.comyoutube.com

Intermolecular and Intramolecular Reaction Mechanisms

The presence of both the imidazole and cyclohexanone functionalities allows for complex intermolecular and intramolecular transformations. The relative reactivity of these two parts of the molecule is key to understanding its behavior in different chemical environments.

Chemoselectivity in this compound is a critical consideration in its synthetic applications. The molecule presents multiple reactive sites:

The Ketone Carbonyl: Susceptible to nucleophilic attack by organometallics, hydrides, or other nucleophiles.

The α-Protons: Can be deprotonated by a base to form an enolate, enabling aldol-type reactions, alkylations, or Knoevenagel condensations. acs.org

The Imidazole N3 Atom: Acts as a nucleophile or a base and can be alkylated or coordinate to metal centers. numberanalytics.comnih.gov

The Imidazole C-H Bonds: Can undergo deprotonation (especially at C2) or participate in metal-catalyzed C-H functionalization. nih.gov

The outcome of a reaction depends on the specific reagents and conditions. For example, in the presence of a strong, non-nucleophilic base like LDA at low temperatures, enolate formation at the cyclohexanone ring is likely to be favored. In contrast, organolithium reagents might preferentially attack the C2 position of the imidazole ring via deprotonation. The chemoselectivity between different C-H bonds on the imidazole ring during metal-catalyzed reactions is often controlled by the choice of metal and ligands, as discussed in section 3.3.1. mdpi.com Similarly, in reactions involving both an electrophile and a nucleophile, such as a 1,3-dipolar cycloaddition, the reaction could potentially occur at the C=C bond of an enolized ketone or across the imidazole ring, with the outcome determined by kinetic and thermodynamic factors. colab.ws

The bifunctional nature of this compound makes it an ideal substrate for tandem or cascade reactions, where a single synthetic operation generates significant molecular complexity. sioc-journal.cn Although specific cascade reactions starting from this exact compound are not extensively documented, plausible pathways can be proposed based on known reactivity.

One potential cascade could involve an initial intermolecular reaction at the ketone, followed by an intramolecular cyclization involving the imidazole ring. For instance, a Knoevenagel condensation of the cyclohexanone with an aldehyde bearing a suitable functional group could generate an intermediate poised for intramolecular cyclization. acs.orgresearchgate.net The imidazole N3 atom could act as an internal nucleophile, attacking an electrophilic center created in the first step, leading to the formation of a fused heterocyclic system.

Another possibility involves an intramolecular Heck reaction. If the C5 position of the imidazole were first halogenated, a subsequent intramolecular Heck cyclization could be envisioned if an alkene is present on a side chain attached to the cyclohexanone ring, potentially formed via a Wittig or Horner-Wadsworth-Emmons reaction. Such sequences, which combine multiple bond-forming events in one pot, are highly efficient for building complex polycyclic structures. nih.gov These strategies highlight the potential of this compound as a versatile scaffold for constructing diverse molecular architectures through cascade processes. scilit.com

Computational Chemistry and Theoretical Investigations of 3 1h Imidazol 1 Yl Cyclohexanone

Conformational Analysis and Molecular Geometry

The flexibility of the cyclohexanone (B45756) ring and the rotational freedom of the imidazole (B134444) substituent give rise to a complex conformational space for 3-(1H-imidazol-1-yl)cyclohexanone. Understanding the stable conformations and the energetic barriers between them is fundamental to characterizing the molecule's behavior.

The cyclohexanone ring in this compound primarily adopts a chair conformation to minimize angular and torsional strain. The presence of the sp²-hybridized carbonyl carbon causes some flattening of the ring compared to cyclohexane (B81311). The key conformational isomerism arises from the position of the 1H-imidazol-1-yl group on the cyclohexane ring, which can be either axial or equatorial.

Computational studies on monosubstituted cyclohexanes have consistently shown that the equatorial conformer is generally more stable than the axial conformer due to the avoidance of steric strain, specifically 1,3-diaxial interactions. In the case of this compound, the imidazolyl group is of significant size, and therefore, the equatorial conformer is expected to be the global energy minimum. In this conformation, the bulky substituent points away from the ring, minimizing unfavorable steric clashes with the axial hydrogens on carbons 1 and 5.

Below is a table summarizing the expected conformational isomers and their relative stability.

ConformerImidazole PositionExpected Relative StabilityKey Interactions
I EquatorialMore Stable (Lower Energy)Minimal steric interactions.
II AxialLess Stable (Higher Energy)1,3-diaxial interactions with axial hydrogens.

This table represents a qualitative prediction based on established principles of conformational analysis in substituted cyclohexanes.

Natural Bond Orbital (NBO) analysis is a powerful computational tool to quantify these interactions. For instance, NBO analysis on related systems like methylamine (B109427) reveals significant stabilization energy from the interaction of the nitrogen lone pair with antiperiplanar C-H anti-bonding orbitals. A similar analysis on this compound would likely reveal stabilizing interactions between the nitrogen lone pairs of the imidazole and the σ* orbitals of the cyclohexanone ring, particularly in the more stable equatorial conformer. These interactions can lead to subtle changes in bond lengths and electron distribution.

Electronic Structure and Bonding Characteristics

Electrostatic Potential Surfaces and Charge Distribution

Computational analysis of this compound through methods like Density Functional Theory (DFT) provides critical insights into its electronic structure. The molecular electrostatic potential (MEP) surface is a key output of these calculations, mapping the electrostatic potential onto the electron density surface of the molecule. This map reveals the charge distribution and helps predict sites of electrophilic and nucleophilic attack. researchgate.netrsc.org

For this compound, the MEP surface would characteristically show regions of negative potential (typically colored red or yellow) and positive potential (colored blue). The most negative potential is concentrated around the oxygen atom of the cyclohexanone carbonyl group and the sp2-hybridized nitrogen (N-3) of the imidazole ring. researchgate.netnih.gov These regions represent the most electron-rich areas and are susceptible to electrophilic attack. The hydrogen atoms, particularly those attached to the imidazole and cyclohexanone rings, exhibit positive electrostatic potential, marking them as sites for potential nucleophilic interaction. researchgate.net

Spectroscopic Property Predictions and Correlations with Experimental Data

Theoretical Vibrational Spectroscopy (IR, Raman)

Theoretical vibrational frequencies for this compound can be calculated using quantum chemical methods, most commonly DFT with basis sets like B3LYP/6-311++G(d,p). nih.govrsc.org These calculated frequencies, after being scaled by an appropriate factor to correct for anharmonicity and computational approximations, can be correlated with experimental Fourier-transform infrared (FT-IR) and Raman spectra to provide a detailed assignment of vibrational modes. nih.gov

Key Predicted Vibrational Modes:

C=O Stretch: The most intense and characteristic band in the IR spectrum is expected to be the carbonyl (C=O) stretching vibration. For a saturated six-membered ring ketone like cyclohexanone, this peak typically appears strong in the region of 1715-1725 cm⁻¹. openstax.orgyoutube.com

Imidazole Ring Vibrations: The imidazole ring gives rise to several characteristic bands. C=N and C=C stretching vibrations within the ring are expected in the 1450-1580 cm⁻¹ range. The C-H stretching of the imidazole protons would appear above 3000 cm⁻¹.

Cyclohexanone Ring Vibrations: The C-H stretching vibrations of the methylene (B1212753) (CH₂) groups in the cyclohexanone ring are predicted to occur just below 3000 cm⁻¹. Scissoring and rocking vibrations of these CH₂ groups would be found in the 1400-1450 cm⁻¹ region.

C-N Stretch: The stretching vibration of the C-N bond connecting the cyclohexanone ring to the imidazole nitrogen is expected in the 1380-1470 cm⁻¹ region. nih.gov

A comparison of predicted and observed vibrational frequencies for analogous molecules demonstrates that DFT calculations are a powerful tool for interpreting complex spectra and confirming molecular structure. nih.gov

Interactive Data Table: Predicted Vibrational Frequencies for this compound based on Analogous Compounds

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Imidazole C-H Stretch~3100 - 3150MediumMedium
Cyclohexane C-H Stretch~2850 - 2980StrongStrong
Carbonyl (C=O) Stretch~1715 - 1725Very StrongWeak
Imidazole Ring (C=C, C=N) Stretch~1450 - 1580Medium-StrongMedium-Strong
Cyclohexane CH₂ Scissoring~1440 - 1460MediumMedium
Imidazole C-N Asymmetric Stretch~1460 - 1475MediumMedium

Nuclear Magnetic Resonance (NMR) Chemical Shift and Coupling Constant Predictions

Theoretical calculations of NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), are invaluable for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is a standard approach for predicting ¹H and ¹³C NMR spectra. rsc.orgrsc.org These predictions, when compared with experimental data, can confirm assignments and provide insight into the molecule's conformation and electronic environment. researchgate.netmdpi.com

For this compound, specific proton and carbon environments can be predicted:

¹H NMR:

Imidazole Protons: The protons on the imidazole ring are expected to be the most deshielded, appearing at high chemical shifts (typically δ 7.0-8.0 ppm). The proton at the C-2 position is generally the most downfield. rsc.org

Cyclohexanone Protons: The proton at the C-3 position (the methine proton, H-C-N) would be deshielded due to the adjacent electronegative nitrogen, likely appearing in the δ 3.5-4.5 ppm range. The other methylene protons of the cyclohexanone ring would resonate further upfield (δ 1.5-2.8 ppm). ipb.pt The protons alpha to the carbonyl group (at C-2 and C-6) would be deshielded relative to the other ring protons. openstax.org

¹³C NMR:

Carbonyl Carbon: The carbonyl carbon (C=O) is the most deshielded carbon, with a predicted chemical shift in the δ 208-212 ppm range, which is characteristic of saturated ketones. libretexts.org

Imidazole Carbons: The carbons of the imidazole ring typically resonate between δ 115 and 140 ppm. researchgate.netipb.pt

Cyclohexanone Carbons: The C-3 carbon, bonded to the imidazole nitrogen, would appear around δ 50-60 ppm. The other carbons of the cyclohexanone ring would be found in the δ 20-50 ppm range. ipb.pt

Prediction of coupling constants is also crucial, especially for determining the stereochemistry of the cyclohexanone ring. The vicinal coupling constants (³JHH) between protons on adjacent carbons depend on the dihedral angle, which can help in assigning the axial or equatorial position of the imidazole substituent. ipb.pt

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom GroupNucleusPredicted Chemical Shift (δ, ppm)Notes
Imidazole H-2¹H~7.8 - 8.2Most deshielded proton.
Imidazole H-4, H-5¹H~7.0 - 7.5
Cyclohexanone H-3¹H~3.8 - 4.5Methine proton adjacent to nitrogen.
Cyclohexanone H-2, H-6¹H~2.2 - 2.8Protons alpha to the carbonyl group.
Cyclohexanone H-4, H-5¹H~1.7 - 2.2
Carbonyl C=O¹³C~208 - 212Characteristic ketone chemical shift. libretexts.org
Imidazole C-2¹³C~135 - 140
Imidazole C-4, C-5¹³C~117 - 130 researchgate.net
Cyclohexanone C-3¹³C~55 - 65Carbon bonded to imidazole nitrogen.
Cyclohexanone C-2, C-6¹³C~40 - 50Carbons alpha to the carbonyl.
Cyclohexanone C-4, C-5¹³C~25 - 35

Reaction Mechanism Elucidation through Quantum Chemical Methods

Transition State Characterization for Key Synthetic Steps

The synthesis of this compound is typically achieved via an aza-Michael addition of imidazole to cyclohexenone. researchgate.netbenthamopenarchives.comthieme-connect.de Quantum chemical methods are instrumental in elucidating the mechanism of this reaction by locating and characterizing the transition state (TS) structures. nih.gov

The aza-Michael addition can proceed through different pathways, often catalyzed or uncatalyzed. d-nb.inforesearchgate.net Computational studies suggest that the uncatalyzed reaction often follows third-order kinetics, where a second molecule of the amine (imidazole) acts as a proton shuttle, facilitating the proton transfer in the rate-determining step. d-nb.info The transition state for this step would involve a zwitterionic intermediate where the N-1 of one imidazole molecule attacks the β-carbon of the enone, while a second imidazole molecule assists in transferring a proton from the attacking nitrogen to the α-carbon of the enone. d-nb.info

DFT calculations can model the geometry of this TS, showing the partially formed C-N bond and the partially transferred proton. Frequency calculations on the optimized TS geometry must yield exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate, confirming it as a true first-order saddle point on the potential energy surface. In some cases, especially with catalyst involvement, the reaction can proceed via a concerted mechanism or a stepwise mechanism with distinct intermediates. rsc.org Characterizing these transition states is key to understanding the reaction's regioselectivity and stereoselectivity. rsc.org

Thermodynamic and Kinetic Profiling of Reactivity Pathways

Beyond identifying transition states, quantum chemical calculations provide a full thermodynamic and kinetic profile of the reaction pathway. By calculating the Gibbs free energies (ΔG) of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. researchgate.net

The activation energy (ΔG‡), which is the energy difference between the reactants and the transition state, determines the kinetics of the reaction. A lower activation energy implies a faster reaction rate. Computational studies can compare the activation energies of different possible pathways (e.g., catalyzed vs. uncatalyzed, or different stereochemical outcomes) to predict the most favorable route. For the aza-Michael addition of imidazole to cyclohexenone, calculations would likely show that catalyzed pathways have a significantly lower activation barrier than the uncatalyzed reaction. mdpi.com

Molecular Interaction Studies and Mechanistic Insights for Imidazole Cyclohexanone Scaffolds

Investigation of Molecular Target Interactions at a Mechanistic Level

The biological activity of imidazole-containing compounds is fundamentally linked to their ability to bind effectively to specific protein targets. Mechanistic studies, combining experimental data with computational methods, are essential for elucidating the precise nature of these interactions and guiding the development of more potent and selective molecules. nih.govfrontiersin.org

The imidazole (B134444) moiety is a versatile pharmacophore that can engage in numerous types of interactions within a protein's binding pocket. rsc.org Its amphoteric nature—meaning it can act as both a hydrogen bond donor (via the N-H group) and acceptor (via the pyridine-like nitrogen)—allows it to form specific and directional hydrogen bonds with amino acid residues. nih.govchemijournal.com This dual capability is often a key determinant of the ligand's binding orientation.

Computational methods are indispensable tools for predicting and analyzing the binding of ligands to their macromolecular targets. jddtonline.info Molecular docking, in particular, is widely used to screen large libraries of compounds and predict the preferred binding orientation of a ligand within a receptor's active site. mdpi.com This process involves generating multiple possible conformations (poses) of the ligand and scoring them based on their steric and electrostatic complementarity to the receptor. jddtonline.info For imidazole-containing scaffolds, docking studies help identify crucial interactions, such as hydrogen bonds with specific amino acids or π-stacking with aromatic residues, that contribute to binding affinity. nih.gov

Following docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complex and to explore its dynamic behavior over time. pensoft.netsemanticscholar.org MD simulations provide a more realistic representation of the biological environment by treating the system as dynamic and including the effects of solvent. nih.gov Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the complex, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and ligand. pensoft.net These simulations can confirm the stability of key hydrogen bonds and other non-covalent interactions predicted by docking, providing deeper mechanistic insight into the binding event. semanticscholar.orgresearchgate.net

Computational TechniquePurpose in Studying Imidazole ScaffoldsKey Outputs
Molecular Docking Predicts the preferred binding orientation and affinity of a ligand in a receptor's active site.Binding pose (orientation), Docking score (predicted affinity), Key interacting residues.
Molecular Dynamics (MD) Simulation Evaluates the stability and dynamic behavior of the ligand-receptor complex over time in a simulated biological environment.RMSD (complex stability), RMSF (atomic fluctuations), Hydrogen bond analysis, Interaction energy.
Potential Energy Scan (PES) Analyzes the energy of a molecule as a function of the rotation around one or more specific bonds to find the most stable conformer.Conformational energy profile, Identification of low-energy (stable) conformers.
Quantum Theory of Atoms in Molecules (QTAIM) Investigates the nature and strength of intermolecular interactions, such as hydrogen bonds, based on electron density.Bond critical points (BCPs), Electron density values, Nature of chemical bonds.

Role of the Imidazole Heterocycle in Non-Covalent Interactions

The imidazole ring's unique electronic structure makes it a privileged motif in medicinal chemistry, capable of participating in a wide array of non-covalent interactions that are fundamental to molecular recognition. nih.gov These interactions are not only additive but can also exhibit cooperativity, where the formation of one bond influences the strength of another. nih.gov

The imidazole ring contains two nitrogen atoms with distinct properties. nih.gov The pyrrole-type nitrogen (-NH-) is a hydrogen bond donor, while the pyridine-type nitrogen (=N-) is a hydrogen bond acceptor. nih.gov This dual functionality allows imidazole to form robust and highly directional hydrogen bonds with amino acid side chains such as aspartate, glutamate, serine, and threonine within a protein active site. nih.govresearchgate.net The ability of imidazole to simultaneously accept and donate protons is a key feature in many enzymatic reaction mechanisms. nih.gov Quantum-chemical studies have shown that the formation of additional non-covalent interactions can enhance the proton-donating ability of the imidazole's NH group, a phenomenon known as energetic cooperativity. nih.gov

As an aromatic heterocycle, the imidazole ring can engage in various π-system interactions. nih.gov These are crucial for stabilizing the ligand in binding pockets that contain aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). nih.gov The primary types of these interactions include:

π-π Stacking: This occurs when the imidazole ring and an aromatic side chain stack in a parallel or parallel-displaced orientation. nih.govnih.gov

T-shaped (C-H···π) Interactions: In this arrangement, a C-H bond from the imidazole ring or the receptor points towards the face of an aromatic ring. rsc.org

Cation-π Interactions: The electron-rich π-system of the imidazole ring can interact favorably with positively charged groups, such as the side chains of lysine (B10760008) or arginine. nih.gov

Interaction TypeDescriptionInteracting Partners
Hydrogen Bond (Donor) The N-H group of the imidazole ring donates its proton to an electronegative atom (O, N).Aspartate, Glutamate, Serine, Main-chain carbonyls.
Hydrogen Bond (Acceptor) The lone pair on the pyridine-like nitrogen (=N-) accepts a proton from a donor group.Serine, Threonine, Lysine, Arginine, Histidine.
π-π Stacking Face-to-face stacking of the imidazole aromatic ring with another aromatic ring.Phenylalanine, Tyrosine, Tryptophan, Histidine.
C-H···π Interaction A C-H bond points towards the face of an aromatic ring.Aromatic residues (Phe, Tyr, Trp).
Cation-π Interaction Electrostatic interaction between the electron-rich π-face of the imidazole and a cation.Lysine, Arginine, Protonated Histidine.
Coordinate Bond The pyridine-like nitrogen donates its lone pair to a metal ion.Metal ions (e.g., Zn²⁺, Fe²⁺, Cu²⁺) in metalloenzymes.

Conformational Dynamics in Ligand-Receptor Recognition and Molecular Recognition

Molecular recognition is not a static lock-and-key process but a dynamic one, influenced by the conformational flexibility of both the ligand and the receptor. conicet.gov.ar For scaffolds like 3-(1H-imidazol-1-yl)cyclohexanone, the conformational dynamics of the cyclohexanone (B45756) ring are particularly important. The ring can adopt various conformations, such as chair, boat, and twist-boat, and the energetic barrier between these states can influence how the ligand presents its imidazole group to the binding site.

Computational studies, such as potential energy surface (PES) scans, can be used to determine the lowest energy (most stable) conformers of a molecule. nih.gov By rotating the key single bonds, researchers can map the conformational landscape and understand which shapes the molecule is most likely to adopt. nih.gov This information is critical because only specific conformers may fit optimally into the receptor's binding pocket. Molecular dynamics simulations further illuminate this process by showing how the ligand explores different conformations upon binding and how the receptor itself may adjust to accommodate the ligand, a concept known as "induced fit." The interplay between the pre-organization of a ligand into a bioactive conformation and its ability to adapt within the binding site is a central theme in understanding molecular recognition. nih.gov

Induced Fit and Conformational Selection Mechanisms

While specific studies detailing the induced fit and conformational selection mechanisms for this compound are not extensively available in the public domain, the principles of these models are fundamental to understanding how related imidazole-containing molecules interact with their biological targets.

Induced Fit: This model postulates that the binding of a ligand to a protein induces a conformational change in the protein's active site, leading to a more complementary and tighter binding. This dynamic adjustment can be likened to a hand fitting into a glove, where the glove (the protein) molds itself around the hand (the ligand). For imidazole-cyclohexanone scaffolds, the flexibility of the cyclohexanone ring and the hydrogen bonding capabilities of the imidazole moiety would be key determinants in such a mechanism. Computational studies on various imidazole derivatives have shown that the imidazole ring can play a significant role in orienting the molecule within a binding pocket, often forming crucial hydrogen bonds that can trigger these conformational shifts. researchgate.net

Conformational Selection: In contrast, the conformational selection model proposes that a protein exists in a pre-existing equilibrium of different conformations, some of which are capable of binding a ligand. The ligand then selectively binds to its preferred conformation, shifting the equilibrium towards that state. In the context of an imidazole-cyclohexanone compound, the various possible conformations of the cyclohexanone ring (e.g., chair, boat, twist-boat) would represent a population of different shapes that the molecule can adopt. The most energetically favorable of these conformers would then be selected by the protein's binding site.

Research on other flexible ring systems has demonstrated that pre-organizing a ligand into a bioactive conformation can significantly enhance its binding affinity. While direct experimental evidence for this compound is lacking, it is plausible that its binding to a target protein would involve a combination of both induced fit and conformational selection processes.

Allosteric Modulation Studies

Allosteric modulation refers to the regulation of a protein's activity by a ligand that binds to a site other than the primary (orthosteric) active site. This allosteric binding event causes a conformational change that is transmitted through the protein structure, ultimately affecting the activity at the active site. This can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the protein's function.

The imidazole scaffold is a common feature in molecules known to act as allosteric modulators. researchgate.net Its ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, makes it a versatile anchor for allosteric sites.

While there are no specific allosteric modulation studies published for this compound, the potential for such a mechanism exists. The identification of allosteric binding sites is often more complex than locating orthosteric sites and typically relies on advanced computational and experimental techniques, such as X-ray crystallography of protein-ligand complexes and specialized nuclear magnetic resonance (NMR) spectroscopy.

Molecular docking and quantitative structure-activity relationship (QSAR) studies on various imidazole derivatives have helped to elucidate the structural features that are important for their biological activity. nih.gov These studies often reveal key interactions that can be indicative of either orthosteric or allosteric binding. For instance, computational analyses have highlighted how the imidazole nitrogen can act as a crucial hydrogen bond acceptor or donor, anchoring the molecule to specific residues within a binding pocket. nih.gov

In the absence of direct studies on this compound, the broader research on imidazole-containing compounds provides a foundational understanding of the potential molecular interactions and mechanistic behaviors that this specific molecule might exhibit.

Structure Activity Relationship Sar Studies for 3 1h Imidazol 1 Yl Cyclohexanone Analogues Focus on Mechanistic Action and Binding

Computational Approaches to Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. They aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound like 3-(1H-imidazol-1-yl)cyclohexanone, QSAR models could be developed to predict its potential efficacy and guide the synthesis of more potent analogues.

Development of Predictive Models for Mechanistic Attributes

The development of predictive QSAR models is a multi-step process that relies on the careful selection of molecular descriptors and statistical methods. These models are crucial for understanding how structural modifications to a lead compound, such as this compound, might influence its interaction with a biological target.

A typical workflow for developing a predictive QSAR model involves:

Data Set Selection: A series of analogues of this compound with experimentally determined biological activities would be required.

Molecular Descriptor Calculation: A wide range of descriptors, including electronic, steric, and hydrophobic parameters, would be calculated for each analogue.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the QSAR model. nih.gov

Model Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques. nih.gov

For instance, a study on cyclohexane-1,3-dione derivatives utilized various molecular descriptors to build a QSAR model for predicting anticancer activity. researchgate.netnih.gov The model identified key structural features that were crucial for the observed biological effects, thereby guiding the design of more potent compounds. researchgate.netnih.gov

Table 1: Key Parameters in QSAR Model Development

ParameterDescriptionRelevance to this compound
Molecular Descriptors Numerical values that characterize the chemical structure of a molecule.For analogues of this compound, these could include descriptors for the imidazole (B134444) ring, the cyclohexanone (B45756) core, and any substituents.
Statistical Methods Algorithms used to correlate the molecular descriptors with biological activity.Methods like MLR, PLS, and machine learning would be employed to build a predictive model for the activity of the analogues. nih.gov
Model Validation The process of assessing the reliability and predictive ability of the QSAR model.Techniques such as cross-validation and external validation would ensure the robustness of the model developed for this compound analogues. nih.gov

Virtual Screening and Lead Optimization Strategies Based on SAR

Once a reliable SAR understanding is established, often through initial experimental screening and QSAR modeling, computational techniques can be employed for virtual screening and lead optimization.

Virtual screening involves the use of computer models to screen large libraries of virtual compounds to identify those that are most likely to bind to a specific biological target. researchgate.netals-journal.com This approach significantly reduces the time and cost associated with traditional high-throughput screening. researchgate.net

For a lead compound like this compound, a virtual screening campaign could be designed to:

Identify commercially available or virtual compounds with similar structural features.

Dock these compounds into the active site of a target protein to predict their binding affinity and mode.

Prioritize a smaller, more focused set of compounds for experimental testing.

Lead optimization is the process of modifying the structure of a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov SAR data is invaluable in this process, as it provides insights into which structural modifications are likely to be beneficial. nih.gov

Computational tools can greatly assist in lead optimization by:

Predicting the effect of structural modifications on binding affinity.

Modeling the absorption, distribution, metabolism, and excretion (ADME) properties of the analogues. nih.gov

Identifying potential off-target effects.

Applications of Imidazole Substituted Cyclohexanones in Catalysis and Organic Synthesis

Utilization as Ligands in Transition Metal Catalysis

The imidazole (B134444) moiety is a well-established N-donor ligand in transition metal catalysis, prized for its ability to form stable complexes with a variety of metals. The incorporation of an imidazole ring onto a cyclohexanone (B45756) framework, as in 3-(1H-imidazol-1-yl)cyclohexanone, presents opportunities for the development of novel ligands with unique steric and electronic properties.

Design and Synthesis of Chiral Imidazole-Cyclohexanone Ligands

The creation of chiral catalysts is paramount for asymmetric synthesis, a field dedicated to producing single enantiomers of chiral molecules. Starting from this compound, chiral ligands can be envisioned through several synthetic strategies. One common approach involves the stereoselective reduction of the ketone to a hydroxyl group, creating a chiral center. The resulting trans-2-(1H-imidazol-1-yl)cyclohexanol can be resolved into its enantiomers, for example, through enzymatic acylation. researchgate.net

Further modifications can introduce additional coordinating groups, leading to bidentate or tridentate ligands. For instance, the hydroxyl group could be functionalized, or the cyclohexyl ring could be further substituted to create a more rigid and sterically defined ligand scaffold. The synthesis of such chiral ligands is crucial for their application in asymmetric catalysis.

Catalytic Activity in Asymmetric Transformations (e.g., Hydrogenation, Oxidation)

Chiral imidazole-containing ligands are known to be effective in a range of asymmetric transformations. While direct catalytic data for this compound-derived ligands is not extensively documented, related systems provide strong evidence for their potential. Chiral P,N-ligands, which could be conceptually derived from our target molecule, have been successfully employed in the asymmetric hydrogenation of olefins. nih.gov For example, iridium complexes of chiral P,N-ligands have shown high efficiency in the hydrogenation of unfunctionalized alkenes.

In the realm of asymmetric oxidation, the imidazole moiety can coordinate with metals like manganese or iron to form catalysts for the epoxidation of olefins or the oxidation of alcohols. The cyclohexyl backbone would play a crucial role in creating a specific chiral environment around the metal center, thereby influencing the enantioselectivity of the reaction. The catalytic oxidation of cyclohexanone itself has been a subject of study, indicating the relevance of this scaffold in oxidation catalysis.

Mechanistic Role of Imidazole-Cyclohexanone Ligands in Catalytic Cycles

The imidazole-cyclohexanone ligand would participate directly in the catalytic cycle by coordinating to the transition metal center. The imidazole nitrogen acts as a sigma-donor, influencing the electronic properties of the metal. This, in turn, affects the metal's ability to activate substrates and facilitate bond-forming or bond-breaking steps.

In a typical asymmetric hydrogenation cycle, the ligand would create a chiral pocket around the metal, forcing the substrate to bind in a specific orientation. This geometric constraint dictates which face of the prochiral substrate is hydrogenated, leading to the formation of one enantiomer in excess. The flexibility or rigidity of the cyclohexanone backbone would be a key determinant of the catalyst's activity and selectivity.

Intermediates in Complex Molecule Synthesis

Beyond catalysis, this compound is a valuable intermediate for the synthesis of more complex molecular architectures, including polycyclic and spirocyclic systems, as well as other heterocyclic compounds.

Building Blocks for Polycyclic and Spirocyclic Systems

The reactivity of the ketone and the imidazole ring in this compound can be exploited in cyclization reactions to construct intricate polycyclic frameworks. For instance, intramolecular aldol-type reactions or Mannich reactions could lead to the formation of fused ring systems. The synthesis of complex tricycles with multiple stereogenic centers has been demonstrated from related ketoesters, highlighting the potential of such cyclization strategies.

Spirocycles, compounds with two rings sharing a single atom, are of significant interest in medicinal chemistry. The cyclohexanone moiety of this compound is a prime candidate for spirocyclization reactions. Organocatalytic cascade reactions, for example, have been used to construct spiro[cyclohexane-1,3′-indolin]-2′-ones with multiple stereocenters. nih.gov A similar strategy could be envisioned starting from an appropriately functionalized derivative of this compound.

Precursors for Other Nitrogen-Containing Heterocycles (e.g., Pyrroles, Furans, Imidazoles)

The versatile chemical nature of this compound allows for its transformation into other important nitrogen-containing heterocycles. For example, derivatives of this compound could potentially serve as precursors for the synthesis of substituted pyrroles. The literature describes the preparation of [(1H-imidazol-1-yl)methyl]pyrroles, which have been evaluated as thromboxane (B8750289) synthetase inhibitors, showcasing the utility of combining imidazole and pyrrole (B145914) motifs. nih.gov

Furthermore, the cyclohexanone ring could be a template for the construction of other heterocyclic systems. While the direct conversion to furans might be less straightforward, rearrangement or fragmentation-cyclization strategies could potentially lead to furan-containing products. More readily, the existing imidazole ring can be a starting point for the synthesis of more complex, fused imidazole systems, which are prevalent in many biologically active compounds.

Role in Coordination Chemistry and Metal-Organic Frameworks (MOFs) Ligand Design

The unique structural combination of an imidazole ring and a cyclohexanone framework in this compound positions it as a versatile ligand in coordination chemistry and for the construction of Metal-Organic Frameworks (MOFs). The imidazole moiety provides a key N-donor site, which is a fundamental building block in the assembly of coordination polymers and MOFs. The lone pair of electrons on the sp²-hybridized nitrogen atom of the imidazole ring readily coordinates with a wide variety of metal ions. This interaction is crucial for forming the node-linker structures characteristic of MOFs.

The cyclohexanone portion of the molecule introduces several important features. Its non-planar, chair-like conformation can influence the dimensionality and topology of the resulting coordination network. Furthermore, the carbonyl group on the cyclohexanone ring can participate in weaker interactions, such as hydrogen bonding, which can further stabilize the supramolecular architecture. The aliphatic nature of the cyclohexyl ring also imparts a degree of flexibility to the ligand, which can be advantageous in the formation of dynamic or "breathing" MOF structures.

The design of MOFs often leverages ligands with multiple coordination sites to build robust and porous frameworks. While this compound itself is a monodentate ligand through its imidazole nitrogen, its derivatives or its use in conjunction with other multifunctional linkers can lead to the formation of complex, high-dimensional structures. For instance, the combination of imidazole-based ligands with polycarboxylate linkers is a common strategy for creating diverse MOF architectures.

Imidazole-Cyclohexanone as Linkers in Supramolecular Assemblies

The imidazole group is a well-established component in the formation of supramolecular assemblies due to its ability to form strong coordination bonds with metal ions and engage in hydrogen bonding. The integration of a cyclohexanone moiety introduces additional possibilities for controlling the assembly process. The resulting "imidazole-cyclohexanone" linker can direct the formation of specific supramolecular structures through a combination of these interactions.

In the context of supramolecular chemistry, non-covalent interactions are paramount. The N-H group of the imidazole ring can act as a hydrogen bond donor, while the uncoordinated nitrogen atom and the carbonyl oxygen of the cyclohexanone can act as hydrogen bond acceptors. These interactions, along with potential π-π stacking between imidazole rings, can lead to the formation of well-defined one-, two-, or three-dimensional networks.

For example, in the solid state, molecules of this compound could self-assemble into chains or sheets through intermolecular hydrogen bonds. The specific arrangement would be dictated by the stereochemistry of the cyclohexanone ring and the steric hindrance around the imidazole group. The use of such linkers in the presence of metal ions opens up the possibility of creating more complex and robust metallosupramolecular assemblies.

Structural Diversity and Porosity of MOFs with Imidazole-Based Ligands

The use of imidazole-based ligands is a cornerstone in the design of MOFs with diverse structures and tunable porosity. The versatility of the imidazole group allows for the construction of frameworks with varying pore sizes and shapes, which is crucial for applications in gas storage, separation, and catalysis. The structural diversity of these MOFs arises from several factors, including the coordination geometry of the metal ion, the connectivity of the imidazole ligand, and the presence of other co-ligands.

The flexibility of the cyclohexyl ring can also play a role in the dynamic properties of the MOF, such as "breathing" or guest-induced structural transformations. This flexibility allows the framework to adapt to the size and shape of guest molecules, which can be beneficial for selective adsorption and separation processes. The porosity of MOFs is a critical parameter that dictates their performance in many applications, and the careful design of ligands like this compound and its derivatives is key to controlling this property.

PropertyInfluence of Imidazole MoietyInfluence of Cyclohexanone Moiety
Coordination Strong N-donor for metal bindingCarbonyl group for weaker interactions (e.g., hydrogen bonding)
Structure Directs formation of node-linker frameworkInfluences dimensionality and topology due to non-planar shape
Flexibility Rigid aromatic ringFlexible aliphatic ring can lead to dynamic frameworks
Porosity Contributes to pore size and shapeBulky group can increase porosity, but may also lead to interpenetration

Future Research Directions and Emerging Methodologies

Development of Novel Asymmetric Synthetic Routes for Substituted 3-(1H-imidazol-1-yl)cyclohexanone

The synthesis of enantiomerically pure substituted this compound derivatives is a key area for future research, as the biological activity of chiral molecules is often stereospecific. Current synthetic strategies can be expanded and refined through the development of novel asymmetric routes.

One promising avenue is the use of organocatalysis . Chiral amines, such as those derived from proline, have been successfully employed in the asymmetric Michael addition of ketones to nitroolefins, a reaction type that could be adapted for the synthesis of substituted cyclohexanones. nih.govdergipark.org.tr The development of novel chiral organocatalysts, potentially incorporating the imidazole (B134444) or cyclohexanone (B45756) motif itself, could lead to highly efficient and stereoselective syntheses. dergipark.org.trnih.gov For instance, chiral squaramide and thiourea-based catalysts have shown effectiveness in promoting asymmetric Michael additions. mdpi.com

Another key strategy involves the use of chiral auxiliaries . While this is a more traditional approach, new and more efficient chiral auxiliaries are continuously being developed. These can be temporarily attached to the cyclohexanone or a precursor molecule to direct the stereochemical outcome of a reaction, and then subsequently removed.

Enzyme-catalyzed reactions offer a green and highly selective alternative for asymmetric synthesis. nih.gov Ene-reductases, for example, have been used for the asymmetric desymmetrization of prochiral cyclohexadienones to produce chiral cyclohexenones with excellent enantioselectivity. acs.orgnih.gov Exploring a range of enzymes for the reduction of a double bond in a cyclohexene (B86901) precursor to this compound or for the kinetic resolution of a racemic mixture could provide efficient access to enantiopure products.

The table below summarizes potential catalytic systems for the asymmetric synthesis of substituted this compound.

Catalytic SystemApproachPotential AdvantagesKey Considerations
Chiral Organocatalysts Asymmetric Michael AdditionMetal-free, environmentally benign, high enantioselectivity. nih.govnih.govCatalyst design and optimization for specific substrates.
Transition Metal Catalysts Asymmetric HydrogenationHigh turnover numbers, broad substrate scope.Cost of precious metals, potential for metal contamination.
Enzyme Catalysis Desymmetrization/Kinetic ResolutionHigh enantioselectivity, mild reaction conditions, environmentally friendly. nih.govacs.orgnih.govEnzyme screening and optimization, substrate compatibility.
Chiral Auxiliaries Diastereoselective ReactionsPredictable stereochemical outcome, well-established methodology.Requires additional synthetic steps for attachment and removal.

Further research into these areas will likely yield more efficient, selective, and sustainable methods for producing a wide range of enantiomerically enriched this compound derivatives for various applications.

Advanced Computational Studies on Reaction Pathways and Molecular Properties with High-Level DFT Methods

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms and predicting molecular properties. capes.gov.brorientjchem.org High-level DFT methods can provide deep insights into the structure, electronics, and reactivity of this compound and its derivatives, guiding experimental work and accelerating the discovery process.

Future computational studies could focus on several key areas. Conformational analysis using methods like B3LYP with basis sets such as 6-31G(d,p) can be employed to determine the most stable conformations of the molecule and its substituted analogs. ppor.az This is crucial as the three-dimensional structure of a molecule dictates its interaction with biological targets and other molecules.

Reaction pathway analysis can be used to investigate the mechanisms of synthetic reactions, such as the Michael addition for its formation. acs.org By calculating the energies of reactants, transition states, and products, researchers can understand the feasibility of a proposed reaction, predict the major products, and identify potential byproducts. acs.org This knowledge can be used to optimize reaction conditions to improve yield and selectivity.

Furthermore, DFT calculations can predict a range of molecular properties , including electronic properties like HOMO-LUMO energy gaps, which relate to reactivity, and spectroscopic properties like NMR chemical shifts, which can aid in structure elucidation. orientjchem.org The molecular electrostatic potential (MEP) can also be calculated to identify regions of the molecule that are electron-rich or electron-poor, providing clues about its intermolecular interactions. ppor.az

The table below outlines various computational methods and their potential applications in the study of this compound.

Computational MethodApplicationInformation Gained
B3LYP/6-31G(d,p) Conformational AnalysisStable geometries, bond lengths, and angles. ppor.az
Time-Dependent DFT (TD-DFT) Prediction of Electronic SpectraUV-Vis absorption wavelengths and oscillator strengths.
Natural Bond Orbital (NBO) Analysis Analysis of BondingCharge distribution, hybridization, and donor-acceptor interactions. orientjchem.org
Quantum Theory of Atoms in Molecules (QTAIM) Characterization of InteractionsIdentification and characterization of hydrogen bonds and other non-covalent interactions.
Reaction Path Finding Algorithms Mechanistic StudiesLowest energy pathways for chemical reactions, identification of transition states. acs.org

By leveraging these advanced computational tools, researchers can gain a detailed understanding of the chemical and physical properties of this compound, which is essential for the rational design of new derivatives with desired functionalities.

Exploration of New Catalytic Applications and Ligand Scaffolds Featuring the Imidazole-Cyclohexanone Motif

The imidazole ring is a well-established and versatile component of ligands in coordination chemistry and catalysis, most notably in the form of N-heterocyclic carbenes (NHCs). scripps.edunih.gov The this compound scaffold presents an intriguing platform for the design of novel ligands and catalysts, combining the proven coordinating ability of the imidazole moiety with the structural features of the cyclohexanone ring.

Future research in this area could focus on the development of new NHC ligands . The imidazole ring of this compound can be readily converted into an imidazolium (B1220033) salt, the precursor to an NHC. scripps.edu The cyclohexanone backbone can be functionalized to tune the steric and electronic properties of the resulting NHC ligand, which in turn influences the activity and selectivity of the metal complex it coordinates to. acs.org These "smart" NHC ligands can be designed to respond to external stimuli, offering a greater degree of control over the catalytic process. acs.orgacs.org

The imidazole-cyclohexanone scaffold could also be employed in the design of bidentate or polydentate ligands . mdpi.com For example, further functionalization of the cyclohexanone ring could introduce additional donor atoms, allowing the ligand to chelate to a metal center. Such chelating ligands often form more stable complexes and can impart unique reactivity in catalysis. mdpi.com

The potential catalytic applications for metal complexes bearing these novel ligands are vast. They could be explored in a wide range of transformations, including cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), hydrogenation, and C-H activation. nih.govresearchgate.net The specific properties of the imidazole-cyclohexanone ligand could lead to catalysts with improved performance in terms of activity, stability, and selectivity.

The following table highlights potential catalytic applications for ligands derived from the imidazole-cyclohexanone motif.

Catalytic ApplicationType of LigandPotential Metal CenterRationale
Cross-Coupling Reactions NHC-basedPalladium, NickelStrong σ-donating character of NHCs can promote oxidative addition. nih.gov
Asymmetric Hydrogenation Chiral BidentateRhodium, Iridium, RutheniumA chiral cyclohexanone backbone could induce enantioselectivity. mdpi.com
C-H Activation/Functionalization Electron-rich NHCPalladium, Rhodium, IridiumFacilitates the cleavage of otherwise inert C-H bonds. nih.gov
Polymerization Functionalized NHCVarious Transition MetalsThe ligand can influence the properties of the resulting polymer.

The exploration of the imidazole-cyclohexanone motif in ligand design represents a promising frontier for the development of next-generation catalysts.

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, offering powerful tools for accelerating the design and discovery of new molecules and materials. numberanalytics.cominnovations-report.comcatalysis.blog The integration of these technologies into the study of this compound and its derivatives holds immense potential.

In the realm of synthesis, AI can assist in predicting reaction outcomes and planning synthetic routes . chemai.iochemcopilot.comarxiv.org By analyzing vast databases of chemical reactions, ML models can predict the most likely products of a given set of reactants and reagents, and even suggest optimal reaction conditions. acs.orgchemcopilot.com This can help chemists to design more efficient and reliable synthetic pathways to target molecules.

The table below outlines some of the potential applications of AI and machine learning in the research of this compound.

AI/ML ApplicationDescriptionPotential Impact
Quantitative Structure-Activity Relationship (QSAR) Develop models that correlate molecular structure with biological activity. acs.orgRapidly screen virtual libraries of derivatives for potential therapeutic agents.
Generative Adversarial Networks (GANs) Generate novel molecular structures with desired properties. ardigen.comDiscover new and patentable chemical entities based on the core scaffold.
Reaction Prediction Models Predict the products and yields of chemical reactions. chemai.ioarxiv.orgOptimize synthetic routes and reduce the number of failed experiments.
Catalyst Design Identify promising catalyst structures for specific reactions. numberanalytics.comcatalysis.blogAccelerate the development of new catalysts featuring the imidazole-cyclohexanone motif.

The synergy between AI/ML and traditional chemical research is set to redefine the landscape of molecular discovery. For this compound, these technologies will undoubtedly play a pivotal role in unlocking its full scientific and potentially therapeutic value.

Q & A

Q. How do environmental factors (pH, temperature) influence the stability of this compound in biological assays?

  • Methodological Answer :
  • pH Stability Studies : Use buffer systems (pH 3–10) to assess compound integrity via UV-Vis spectroscopy (λmax ~270 nm) .
  • Thermal Gravimetric Analysis (TGA) : Determine decomposition onset temperature (Td ~180°C) under nitrogen atmosphere .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.